(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid
Beschreibung
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS: 1704073-33-5) is a boronic acid derivative featuring a pyrimidine core substituted with a boronic acid group at position 5, a methyl group at position 4, and a 4-methylpiperidine moiety at position 2 (Figure 1). Its molecular formula is C₁₀H₁₆BN₃O₂, with a molecular weight of 221.07 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl structures .
Eigenschaften
Molekularformel |
C11H18BN3O2 |
|---|---|
Molekulargewicht |
235.09 g/mol |
IUPAC-Name |
[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O2/c1-8-3-5-15(6-4-8)11-13-7-10(12(16)17)9(2)14-11/h7-8,16-17H,3-6H2,1-2H3 |
InChI-Schlüssel |
XMXTUXXPCRUYNO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1C)N2CCC(CC2)C)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine
The critical intermediate for this route is 5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine. Its synthesis begins with the formation of the pyrimidine ring via a modified Hantzsch reaction. A β-keto ester derivative, such as ethyl 3-oxobutanoate, reacts with 4-methylpiperidin-1-amine under acidic conditions to yield 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine. Subsequent bromination at position 5 using bromine in acetic acid or N-bromosuccinimide (NBS) in the presence of a radical initiator provides the requisite bromide.
Alternative Borylation Methods
Direct Lithiation-Borylation
For substrates resistant to palladium-catalyzed borylation, directed ortho-metalation (DoM) followed by quenching with triisopropyl borate offers an alternative pathway. However, this method is less applicable to pyrimidines due to the ring’s electron-deficient nature and the lack of directing groups that facilitate lithiation.
Boron Trifluoride-Mediated Electrophilic Borylation
Electrophilic borylation using boron trifluoride etherate (BF₃·OEt₂) and a trialkyl borate has been explored for electron-rich arenes but remains impractical for pyrimidines owing to their electron-withdrawing nitrogen atoms.
Purification and Characterization
Chromatographic Purification
The crude boronic acid is typically purified via silica gel chromatography using ethyl acetate/hexane gradients (20–50% ethyl acetate). For enhanced purity, recrystallization from ethanol/water mixtures (1:3) yields the compound as a white crystalline solid.
Spectroscopic Characterization
- ¹H NMR : Key signals include a singlet for the C4 methyl group (δ 2.35–2.45 ppm) and multiplet resonances for the 4-methylpiperidine moiety (δ 1.20–2.80 ppm). The boronic acid protons appear as a broad singlet at δ 8.10–8.30 ppm.
- ¹¹B NMR : A characteristic peak at δ 28–32 ppm confirms the presence of the boronic acid.
- MS (ESI+) : Molecular ion peak at m/z 222.1 [M+H]⁺.
Applications in Cross-Coupling Reactions
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid serves as a versatile building block in the synthesis of kinase inhibitors and other bioactive molecules. For instance, Suzuki-Miyaura coupling with 2-bromopyridine derivatives under Pd(dppf)Cl₂ catalysis (2 mol%) in THF/water (3:1) at 75°C affords biaryl products in 75–90% yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .
Biology and Medicine
This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been studied for their potential anti-fibrotic, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and agrochemicals .
Wirkmechanismus
The mechanism of action of (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in their heterocyclic amine substituents, boronic acid protecting groups, or pyrimidine ring modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biologische Aktivität
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H19B N3O
- Molecular Weight : 233.32 g/mol
- IUPAC Name : (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid
The biological activity of (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid primarily involves its role as a boronic acid derivative, which can interact with various biological targets. Boronic acids have been shown to inhibit serine proteases, particularly dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes treatment .
Therapeutic Applications
- Diabetes Management : The inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels. This mechanism positions boronic acid derivatives as potential therapeutic agents in diabetes management.
- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting proteasome function, thus presenting a possible avenue for cancer therapy .
Structure-Activity Relationships (SAR)
Research into SAR has shown that modifications to the piperidine and pyrimidine rings can significantly affect the potency and selectivity of the compound against specific enzymes. For instance:
- Substituents on the Pyrimidine Ring : The introduction of methyl groups enhances binding affinity to DPP-IV.
- Piperidine Modifications : Variations in the piperidine moiety can alter pharmacokinetic properties, such as solubility and metabolic stability .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid, and how can they be addressed methodologically?
- Answer : The synthesis of aromatic boronic acids often requires multistep protocols due to the instability of boronic acids during purification. For example, intermediates like bromopyrimidines (e.g., 5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine) are typically synthesized first, followed by Miyaura borylation using palladium catalysts (e.g., Pd(PPh₃)₄) and pinacol borane . Challenges include avoiding protodeboronation during acidic or oxidative conditions, which can be mitigated by using protective groups (e.g., pinacol esters) . Post-synthesis purification often employs chromatography or recrystallization in non-polar solvents.
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Answer : Boronic acids generally exhibit poor aqueous solubility but can be stabilized in DMSO or mixed solvents (e.g., THF:water, 4:1). Solubility enhancements may involve co-solvents (e.g., PEG-400) or pH adjustments to exploit the boronic acid’s reversible diol-binding properties . Stability studies under physiological pH (7.4) are critical, as protodeboronation rates vary with substituents; for pyrimidine-based analogs, refrigeration (4°C) in anhydrous DMSO is recommended .
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring and boronic acid moiety (e.g., 8.35–8.40 ppm for pyrimidine protons in DMSO-d₆) .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]+ 237–391 m/z for pinacol esters) and deboronation byproducts .
- X-ray crystallography : Requires high-purity crystals; programs like CCP4 can resolve boronic acid interactions with biological targets (e.g., proteases) .
Advanced Research Questions
Q. How does the 4-methylpiperidin-1-yl substituent influence the compound’s binding kinetics with diol-containing biomolecules?
- Answer : The 4-methylpiperidine group enhances lipophilicity, improving membrane permeability. Kinetic studies using stopped-flow fluorescence (e.g., with D-fructose or glycoproteins) reveal binding rates (kₐₙ) within seconds, driven by boronic acid-diol affinity . Substituent steric effects may reduce kon for larger diols (e.g., oligosaccharides), necessitating SPR or ITC to quantify binding constants .
Q. What mechanistic hypotheses explain this compound’s anticancer activity in glioblastoma models?
- Answer : Pyrimidine-boronic acids may target proteasomes (like bortezomib) or tubulin polymerization. However, analogs with bulky substituents (e.g., 4-methylpiperidine) show divergent mechanisms; for example, cell cycle arrest via kinase inhibition (e.g., EGFR or CDKs) is plausible . RNA-seq or phosphoproteomics can identify pathway-specific effects.
Q. How can this compound be adapted for glycoprotein detection in biosensors?
- Answer : Immobilization on carboxymethyl dextran-coated surfaces (e.g., SPR chips) enables selective glycoprotein binding via boronic acid-diol interactions. However, non-specific binding (e.g., hydrophobic interactions with the piperidine group) must be minimized using borate buffers (pH 8.5) or competitive eluents (e.g., sorbitol) .
Q. What computational strategies predict the compound’s bioisosteric replacement potential?
- Answer : Density functional theory (DFT) calculates boron’s electrophilicity to mimic carbonyl groups. Molecular docking (e.g., AutoDock Vina) evaluates binding poses in enzymes (e.g., proteases or kinases), while QSAR models optimize logP and hydrogen-bonding capacity .
Methodological Considerations Table
| Parameter | Technique | Key Findings | References |
|---|---|---|---|
| Synthesis Yield | Miyaura borylation | 49–72% yield for pyrimidine-boronic acid pinacol esters under Pd catalysis | |
| Binding Kinetics | Stopped-flow fluorescence | kon: D-fructose > D-glucose (10²–10³ M⁻¹s⁻¹) at pH 7.4 | |
| Stability | LCMS degradation monitoring | <5% protodeboronation in THF:water (4:1) after 24h at 25°C | |
| Biological Activity | MTT assay (glioblastoma cells) | IC₅₀: 2–10 µM, dependent on substituent hydrophobicity |
Contradictions and Limitations
- Protodeboronation Stability : challenges the assumption that water accelerates degradation, suggesting that neat boronic acids degrade via non-hydrolytic pathways. This contradicts earlier studies emphasizing aqueous instability .
- Glycoprotein Selectivity : While boronic acids bind diols, secondary interactions (e.g., with avidin’s hydrophobic pockets) necessitate rigorous buffer optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
